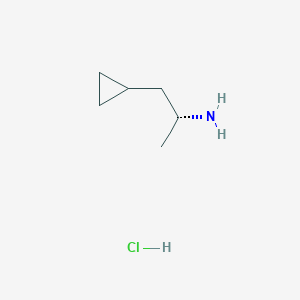
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine derivatives, which your compound seems to be a part of, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
While specific synthesis information for your compound is not available, structurally similar synthetic 1, 4-disubstituted piperidines have been evaluated for their antiplasmodial activity .Applications De Recherche Scientifique
Radiolabeled Antagonist for PET Imaging
"N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide" derivatives, such as [18F]p-MPPF, have been extensively studied for their applications in PET imaging to investigate serotonin 5-HT1A receptors. These compounds are utilized for their ability to bind selectively to 5-HT1A receptors, enabling the visualization and study of serotonergic neurotransmission in both animal models and humans. The research highlights the chemistry, radiochemistry, animal data (including rats, cats, and monkeys) using autoradiography and PET, human data from PET studies, toxicity, and metabolism of these compounds (Plenevaux et al., 2000).
Synthesis and Applications in Medicinal Chemistry
The compound and its derivatives have also been explored for their potential in medicinal chemistry, particularly in the synthesis of novel pharmacological agents. For instance, YM758 monophosphate, a derivative, has been identified as a potent If current channel inhibitor. The development of practical and scalable synthetic routes for such compounds is crucial for advancing their applications in treating cardiovascular conditions. The novel synthetic approaches aim to improve the overall yield and efficiency of the synthesis process, highlighting the compound's versatility in drug development (Yoshida et al., 2014).
Molecular Docking and Biological Activity Studies
Further research into derivatives of "this compound" encompasses molecular docking studies to understand their potential as EGFR inhibitors, with a focus on anti-cancer properties. Such studies involve detailed analysis of tautomeric properties, conformations, and the mechanism behind their anti-cancer properties, offering insights into their role in developing new therapeutic agents (Karayel, 2021).
Orientations Futures
Further exploration of the core structure using chemistry approaches and biological screening including in vivo studies in an animal model of malaria may yield important antimalarial leads . The importance of the piperidine nucleus in the field of drug discovery has been highlighted in recent studies .
Mécanisme D'action
Target of Action
The compound, N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide, is a synthetic piperidine derivative . Piperidine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . .
Mode of Action
Based on the known activities of similar piperidine derivatives, it can be inferred that the compound likely interacts with its targets to inhibit their function, leading to its various biological effects .
Biochemical Pathways
Given the broad range of biological activities associated with piperidine derivatives, it can be inferred that multiple pathways may be affected .
Pharmacokinetics
Similar piperidine derivatives are generally known to be metabolized in the liver, and their metabolites are excreted in the urine .
Result of Action
Based on the known activities of similar piperidine derivatives, it can be inferred that the compound likely exerts its effects at the molecular and cellular levels to inhibit the function of its targets, leading to its various biological effects .
Propriétés
IUPAC Name |
N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3/c1-31-20-5-3-2-4-18(20)21(29)24-16-10-12-27(13-11-16)22(30)19-14-28(26-25-19)17-8-6-15(23)7-9-17/h2-9,14,16H,10-13H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYJFJUQDUZZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(6-Fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2844394.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2844395.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2844396.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide](/img/structure/B2844403.png)
![9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl propyl sulfide](/img/structure/B2844404.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2844406.png)
![4-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidi n-2-one](/img/structure/B2844407.png)
![7-(3-Chloro-2-thienyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B2844410.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-oxo-4-(thiophen-2-yl)butanoic acid](/img/structure/B2844412.png)
![1-Oxaspiro[2.5]octane-2-carboxamide](/img/structure/B2844414.png)


